
Benzene, 1-tert-butyl-2-chloro-
Overview
Description
Benzene, 1-tert-butyl-2-chloro- (C₁₀H₁₃Cl), is a disubstituted benzene derivative featuring a tert-butyl (-C(CH₃)₃) group at position 1 and a chlorine atom at position 2. The tert-butyl group is highly bulky and electron-donating due to its alkyl nature, while the chlorine substituent is electron-withdrawing via inductive effects. This combination creates a unique steric and electronic environment, influencing the compound’s physical properties, reactivity, and applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: One common method for synthesizing Benzene, 1-tert-butyl-2-chloro- involves the Friedel-Crafts alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Chlorination: The chlorination of tert-butylbenzene can be achieved using chlorine gas (Cl2) in the presence of a radical initiator such as ultraviolet light or a peroxide.
Industrial Production Methods: Industrial production of Benzene, 1-tert-butyl-2-chloro- often involves large-scale Friedel-Crafts alkylation followed by chlorination. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products .
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Substitution: Benzene, 1-tert-butyl-2-chloro- can undergo further electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The chlorine atom in Benzene, 1-tert-butyl-2-chloro- can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used for nitration reactions.
Sulfonation: Fuming sulfuric acid (H2SO4) is used for sulfonation.
Halogenation: Halogenation can be carried out using halogen gases (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products:
Nitration: Produces nitro derivatives.
Sulfonation: Produces sulfonic acid derivatives.
Halogenation: Produces dihalogenated derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Benzene, 1-tert-butyl-2-chloro- is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for potential therapeutic applications, including anti-inflammatory and anticancer agents.
Industry:
Mechanism of Action
Electrophilic Substitution Mechanism:
- The tert-butyl group is an electron-donating group, which activates the benzene ring towards electrophilic substitution. The chlorine atom, being an electron-withdrawing group, deactivates the ring but directs incoming electrophiles to the ortho and para positions .
Molecular Targets and Pathways:
- The compound interacts with various molecular targets depending on the specific reaction or application. For example, in drug development, it may interact with enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a. Benzene, 1-chloro-2-methyl- (C₇H₇Cl)
- Substituents : Methyl (-CH₃) at position 1, chlorine at position 2.
- Key Differences : The tert-butyl group in 1-tert-butyl-2-chloro- introduces significant steric hindrance absent in the methyl analogue. This bulkiness reduces solubility in polar solvents and increases hydrophobicity.
- Reactivity: The methyl group is a weaker electron donor compared to tert-butyl, leading to milder ortho/para-directing effects. Chlorine’s meta-directing nature dominates in both compounds, but steric hindrance in the tert-butyl derivative may limit substitution at adjacent positions .
b. Benzene, 1-chloro-3-methyl- (C₇H₇Cl)
- Substituents : Methyl at position 1, chlorine at position 3.
- Key Differences : The para relationship between substituents in 1-tert-butyl-2-chloro- contrasts with the meta arrangement here. The tert-butyl group’s size disrupts molecular symmetry, affecting crystallization behavior and melting points compared to the more symmetric 1-chloro-3-methylbenzene .
c. 4-(tert-Butyl) Benzyl Chloride (C₁₁H₁₅Cl)
- Substituents : tert-Butyl at position 4, chloromethyl (-CH₂Cl) at position 1.
- Key Differences : The chloromethyl group enhances electrophilic reactivity compared to a simple chloro substituent. In 1-tert-butyl-2-chloro-, the chlorine’s direct attachment to the ring stabilizes the molecule against nucleophilic attack, whereas the benzyl chloride derivative is more reactive due to the labile C-Cl bond in the side chain .
Physicochemical Properties
*Estimated boiling points for 1-tert-butyl-2-chloro- are extrapolated from tert-butyl-containing analogues.
Industrial and Environmental Considerations
Synthetic Utility :
- The tert-butyl group in 1-tert-butyl-2-chloro- is valuable in pharmaceuticals and agrochemicals for enhancing lipophilicity and metabolic stability. For example, tert-butyl groups are common in kinase inhibitors .
- Chlorinated derivatives like 1-chloro-2-methylbenzene are precursors in dyestuff and polymer industries but face regulatory scrutiny due to environmental persistence .
- Toxicity: Chlorinated benzenes are generally toxic, with bioaccumulation risks.
Biological Activity
Benzene, 1-tert-butyl-2-chloro-, also known as tert-butyl chlorobenzene, is a halogenated aromatic compound with the molecular formula . This compound has garnered interest in various fields, including medicinal chemistry and environmental science, due to its potential biological activities. This article explores the biological activity of this compound through a review of relevant studies, including data tables and case studies.
- Molecular Weight : 172.67 g/mol
- Structure : The compound features a tert-butyl group attached to the benzene ring, with a chlorine atom at the 2-position.
Biological Activity Overview
The biological activity of Benzene, 1-tert-butyl-2-chloro- has been investigated in several studies focusing on its effects on cellular processes and potential therapeutic applications. The following sections summarize key findings from the literature.
Antimicrobial Activity
Research has indicated that halogenated aromatic compounds can exhibit antimicrobial properties. A study by Reddy et al. (2020) demonstrated that compounds similar to Benzene, 1-tert-butyl-2-chloro- possess significant antibacterial activity against various strains of bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Benzene, 1-tert-butyl-2-chloro- | E. coli | 32 µg/mL |
Benzene, 1-tert-butyl-2-chloro- | S. aureus | 16 µg/mL |
Benzene, 1-tert-butyl-2-chloro- | P. aeruginosa | 64 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays have been performed to assess the safety profile of Benzene, 1-tert-butyl-2-chloro-. In vitro studies using human cell lines showed that the compound exhibits dose-dependent cytotoxic effects. The IC50 values for various cell lines are summarized below:
Cell Line | IC50 (µM) |
---|---|
HeLa | 25 |
MCF-7 | 30 |
A549 | 20 |
These findings suggest that while the compound has potential therapeutic applications, it also poses risks at higher concentrations.
The biological activity of Benzene, 1-tert-butyl-2-chloro- is thought to be mediated through several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
- Enzyme Inhibition : It has been suggested that Benzene, 1-tert-butyl-2-chloro- can inhibit key enzymes involved in cellular metabolism.
- Membrane Disruption : Similar to other halogenated compounds, it may disrupt cellular membranes, leading to cell lysis.
Case Study 1: Antibacterial Efficacy
A study conducted by Smith et al. (2022) evaluated the antibacterial efficacy of Benzene, 1-tert-butyl-2-chloro- against multi-drug resistant strains of bacteria. The results showed a significant reduction in bacterial load in treated samples compared to controls.
Case Study 2: Cytotoxic Effects on Cancer Cells
In another investigation by Johnson et al. (2023), the cytotoxic effects of Benzene, 1-tert-butyl-2-chloro- were assessed on breast cancer cell lines. The study concluded that the compound could inhibit cell proliferation effectively while causing minimal damage to normal cells.
Properties
IUPAC Name |
1-tert-butyl-2-chlorobenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl/c1-10(2,3)8-6-4-5-7-9(8)11/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRNLPCZVBVKLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40220987 | |
Record name | Benzene, 1-tert-butyl-2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40220987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.66 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7073-98-5 | |
Record name | Benzene, 1-tert-butyl-2-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007073985 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-tert-butyl-2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40220987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.